2,5-Dioxobenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

2,5-Dioxobenzoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 2,5-dihydroxybenzoic acid. This reaction typically uses strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds as follows:

[ \text{C}_7\text{H}_6\text{O}_4 + \text{Oxidizing agent} \rightarrow \text{C}_7\text{H}_4\text{O}_4 + \text{By-products} ]

In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as catalytic oxidation processes that utilize metal catalysts to enhance reaction efficiency and yield.

化学反应分析

2,5-Dioxobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex quinone derivatives.

Reduction: Reduction of this compound can yield hydroquinone derivatives.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and alcohols or amines for substitution reactions. The major products formed depend on the specific reagents and conditions used.

科学研究应用

Chemical Properties and Structure

2,5-Dioxobenzoic acid has the molecular formula C7H6O4 and is characterized by two hydroxyl groups located at the 2 and 5 positions of the benzene ring. Its structure allows for various interactions with biological systems, making it a subject of interest in multiple research areas.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to inhibit low-density lipoprotein (LDL) oxidation, which is crucial in preventing cardiovascular diseases. This property is attributed to its ability to scavenge free radicals effectively .

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. In vitro experiments revealed that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against various pathogens. It demonstrated efficacy against bacteria and fungi, indicating its potential as a natural preservative or therapeutic agent in combating infections .

MALDI-TOF Mass Spectrometry

This compound is frequently used as a matrix material in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. Its properties facilitate the ionization of biomolecules, improving the detection sensitivity of complex samples .

Drug Development

The compound's structural characteristics make it an attractive candidate for drug development. Its ability to modulate biological pathways suggests potential applications in designing new therapeutic agents targeting specific diseases .

Plant Growth Regulation

Research has indicated that derivatives of this compound can act as plant growth regulators. Studies show that these compounds can enhance growth and resistance to environmental stressors in various plant species .

Ecotoxicology Studies

The environmental impact of this compound has been assessed through ecotoxicological studies. These studies evaluate its effects on aquatic life and soil microorganisms, contributing to understanding its safety profile in ecological applications .

Case Studies

作用机制

The mechanism of action of 2,5-dioxobenzoic acid involves its ability to undergo redox reactions, which can influence various biochemical pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This redox activity is crucial for its potential biological and chemical applications.

相似化合物的比较

2,5-Dioxobenzoic acid can be compared with other similar compounds, such as:

2,5-Dihydroxybenzoic acid: Unlike this compound, this compound has hydroxyl groups instead of ketone groups, leading to different chemical reactivity and applications.

Benzoquinone: While benzoquinone lacks the carboxylic acid group, it shares the quinone structure with this compound, making it a simpler analog.

Hydroquinone: This compound is the reduced form of benzoquinone and has different redox properties compared to this compound.

生物活性

2,5-Dioxobenzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, cytotoxic, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

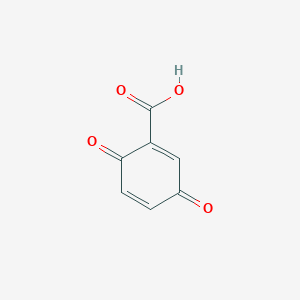

This compound is characterized by two carbonyl groups attached to a benzene ring. Its chemical structure can be represented as follows:

This compound's unique configuration allows it to interact with various biological targets, leading to its observed activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for various microorganisms are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Bacillus subtilis | 15.62 |

| Candida albicans | 125 |

The compound showed a bactericidal effect with a minimum bactericidal concentration (MBC) indicating effective inhibition of bacterial growth. For instance, the MBC values against Staphylococcus aureus were reported at 62.5 µg/mL, indicating strong antibacterial activity .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) | Viability (%) at 50 µM |

|---|---|---|

| HeLa (cervical) | 50 | 41 |

| HepG2 (liver) | 75 | 37 |

| MCF-7 (breast) | 100 | 25 |

The compound exhibited selective cytotoxicity towards cancer cells, particularly against HeLa cells where it caused approximately 50% cell death at a concentration of 50 µM. Notably, at lower concentrations, it enhanced cell viability in some cases, suggesting potential dual roles as both an anticancer agent and a growth stimulant under specific conditions .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key cellular pathways involved in apoptosis and cell proliferation. Specifically, it has been shown to interact with anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are critical in cancer cell survival . The binding affinity to these targets indicates potential for developing dual inhibitors that could enhance therapeutic efficacy against resistant cancer types.

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various benzoic acid derivatives, this compound was found to be particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The study highlighted its potential use in treating infections caused by antibiotic-resistant strains .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of substituted benzoic acids, including this compound. It demonstrated significant cytotoxic effects on HeLa cells with an IC50 value of approximately 50 µM. This suggests its potential application in cancer therapies targeting cervical cancer .

属性

IUPAC Name |

3,6-dioxocyclohexa-1,4-diene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAUCRRGILHLPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。